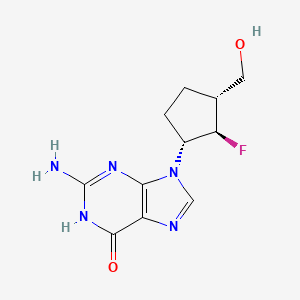
6'-a-F-carbocyclicddG
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-a-F-carbocyclicddG is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. The presence of a fluorine atom at the 6’ position further enhances its chemical properties, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddG typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbocyclic Ring: This is achieved through a series of cyclization reactions, often involving the use of organometallic reagents.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: The carbocyclic ring is then glycosylated with a suitable base, such as guanine, under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddG follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-a-F-carbocyclicddG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6’-a-F-carbocyclicddG has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 6’-a-F-carbocyclicddG involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the fluorine atom and the carbocyclic ring disrupts normal base pairing and strand elongation, leading to the termination of the nucleic acid chain. This makes it particularly effective against rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
6’-a-F-carbocyclicddA: Another fluorinated carbocyclic nucleoside analog.
6’-a-F-carbocyclicddC: A cytidine analog with similar structural features.
6’-a-F-carbocyclicddT: A thymidine analog used in similar applications.
Uniqueness
6’-a-F-carbocyclicddG stands out due to its specific base pairing properties and the presence of the fluorine atom, which enhances its stability and efficacy. Its unique structure allows for selective targeting of nucleic acid processes, making it a valuable tool in both research and therapeutic contexts.
Properties
CAS No. |
129829-89-6 |
|---|---|
Molecular Formula |
C11H14FN5O2 |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
2-amino-9-[(1R,2R,3R)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O2/c12-7-5(3-18)1-2-6(7)17-4-14-8-9(17)15-11(13)16-10(8)19/h4-7,18H,1-3H2,(H3,13,15,16,19)/t5-,6-,7-/m1/s1 |
InChI Key |
OYEGZDOKSWDHHD-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H]1CO)F)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1CC(C(C1CO)F)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















